1,1'-Methylenebis-4-piperidineethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c18-11-5-14-1-7-16(8-2-14)13-17-9-3-15(4-10-17)6-12-19/h14-15,18-19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBCWWSCRPUMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CN2CCC(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1,1 Methylenebis 4 Piperidineethanol
Vibrational Spectroscopy Applications for Functional Group Analysis (FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. epa.govnist.gov By absorbing infrared radiation, molecular bonds vibrate at characteristic frequencies, producing a unique spectral fingerprint. nist.gov While a specific experimental FT-IR spectrum for 1,1'-Methylenebis-4-piperidineethanol is not publicly available, the expected absorption bands can be predicted based on its constituent functional groups and data from related molecules like piperidine (B6355638) and various alcohols. researchgate.netspectrabase.comresearchgate.net
The key functional groups in this compound are the hydroxyl (-OH) group, the tertiary amine (C-N) groups, and the saturated aliphatic C-H bonds within the piperidine rings and methylene (B1212753) bridge.
O-H Stretch: The presence of the two primary alcohol groups will give rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.
C-H Stretch: Strong absorptions due to the stretching of sp³-hybridized C-H bonds in the piperidine rings and the methylene bridge are expected in the 3000-2850 cm⁻¹ range. acs.org
C-N Stretch: The stretching vibrations of the tertiary amine C-N bonds typically appear in the fingerprint region, usually between 1250 and 1020 cm⁻¹. These bands can be of variable intensity.
C-O Stretch: A strong C-O stretching band, characteristic of primary alcohols, is expected to appear in the range of 1075-1000 cm⁻¹.
The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |
| C-H | Bend/Scissoring | 1470 - 1450 | Variable |
| C-O (Primary Alcohol) | Stretch | 1075 - 1000 | Strong |
| C-N (Tertiary Amine) | Stretch | 1250 - 1020 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. researchgate.net No experimentally verified NMR spectra for this compound have been published. However, by analyzing the spectra of structurally similar compounds such as 2-piperidinoethanol, 4-methylpiperidine, and various N-substituted piperidines, a predictive assignment of chemical shifts can be constructed. rsc.orgnih.govchemicalbook.comchemicalbook.com
The structure of this compound possesses several distinct proton and carbon environments. The symmetry of the molecule means that the two piperidineethanol moieties are chemically equivalent.
Predicted ¹H NMR Chemical Shifts:
The protons of the methylene bridge (-N-CH₂-N-) would likely appear as a singlet in the range of 2.5-3.0 ppm.
Protons on the carbons adjacent to the nitrogen atoms within the piperidine rings (positions 2, 6) are expected to be in the 2.5-3.0 ppm region.
The protons of the hydroxyethyl (B10761427) group (-CH₂CH₂OH) would yield two triplets: one for the methylene group attached to the piperidine ring (around 1.5-1.8 ppm) and another for the methylene group attached to the hydroxyl group (around 3.6 ppm). nih.gov
The proton of the hydroxyl group (-OH) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
The remaining piperidine ring protons would produce complex multiplets in the 1.2-1.8 ppm range. carlroth.comsigmaaldrich.com
Predicted ¹³C NMR Chemical Shifts:
The carbon of the central methylene bridge is anticipated to have a shift in the range of 70-80 ppm.
Carbons adjacent to the nitrogen in the piperidine rings (C2, C6) would be found around 50-60 ppm. nih.govchemicalbook.com
The carbon of the methylene group in the hydroxyethyl side chain attached to the hydroxyl group (-CH₂OH) is expected around 60-65 ppm, while the other methylene carbon (-CH₂-) would be around 30-35 ppm. nih.govchemicalbook.com
The remaining piperidine ring carbons would appear in the 25-40 ppm region. researchgate.net
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₂-N | ~2.7 (s, 2H) | ~75 |
| Piperidine H-2, H-6 | ~2.8 (m, 8H) | ~55 |
| Piperidine H-3, H-5 | ~1.6 (m, 8H) | ~30 |
| Piperidine H-4 | ~1.4 (m, 2H) | ~38 |
| -CH₂-CH₂OH | ~1.7 (m, 4H) | ~33 |
| -CH₂-CH₂OH | ~3.6 (t, 4H) | ~62 |
| -OH | Variable (br s, 2H) | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Bandgap Determination
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The types of electronic transitions possible depend on the chromophores present in the molecule. upenn.edu
This compound contains only saturated C-C, C-H, C-N, and C-O bonds, with non-bonding (n) electrons on the nitrogen and oxygen atoms. The possible electronic transitions are σ → σ* and n → σ*. shu.ac.ukyoutube.com
σ → σ transitions:* These involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. This requires a large amount of energy, and the absorption occurs at very short wavelengths (typically <150 nm), which is in the vacuum UV region and not detectable by standard UV-Vis spectrophotometers. shu.ac.uk
n → σ transitions:* These transitions involve promoting a non-bonding electron (from N or O) to a sigma anti-bonding orbital. They require less energy than σ → σ* transitions, with absorptions typically occurring in the 150-250 nm range. shu.ac.uktruman.edu For saturated amines and alcohols, these peaks are often found below 220 nm and may have low molar absorptivity. upenn.edu
Therefore, a UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) or cyclohexane (B81311) is expected to be largely featureless above 220 nm.
The optical bandgap (E_g) is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For amorphous or crystalline materials, this can be estimated from the onset of UV-Vis absorption using a Tauc plot. The relationship (αhν)^n = A(hν - E_g) is used, where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n=2. The optical bandgap is determined by extrapolating the linear portion of the plot of (αhν)² versus hν to the x-axis. rsc.org Without an experimental spectrum, the bandgap for this compound cannot be calculated, but for amino alcohols, it is expected to be large, reflecting its nature as an electronic insulator. nih.govacs.orgresearchgate.net
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis (GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.org
While an experimental mass spectrum for this compound (Molar Mass: 270.42 g/mol ) is not available, its fragmentation pathway under electron ionization (EI) can be predicted. The analysis would be informed by the known fragmentation of its core structure, 1,1'-methylenebis-piperidine. nist.govnist.gov
Molecular Ion: The molecular ion [M]⁺ at m/z = 270 would likely be of low abundance or absent, which is common for aliphatic amines.
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this molecule, the most likely fragmentation would be the cleavage of the bond between the two piperidine rings, leading to the formation of an ion at m/z = 98 (piperidine-1-ylmethylene cation) and a neutral radical.
Fragmentation of the Core: Based on the spectrum of 1,1'-methylenebis-piperidine, a prominent peak is observed at m/z = 97, resulting from the loss of a piperidinyl radical. nist.gov Another significant peak is at m/z = 84, corresponding to the piperidine cation itself.
Side-Chain Fragmentation: The hydroxyethyl side chains would also undergo characteristic fragmentation. Loss of a water molecule (H₂O, 18 Da) from the molecular ion is possible. Cleavage of the side chain could lead to the loss of a CH₂CH₂OH radical (45 Da). A prominent peak at m/z = 225 ([M-45]⁺) would be expected. Cleavage resulting in the loss of a CH₂OH radical (31 Da) would produce a peak at m/z = 239.
| Predicted m/z | Proposed Fragment Ion Identity | Fragmentation Pathway |
|---|---|---|
| 270 | [C₁₅H₃₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 239 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 225 | [M - CH₂CH₂OH]⁺ | Loss of hydroxyethyl radical |
| 142 | [C₈H₁₆NO]⁺ | Piperidine-4-ethanol cation |
| 98 | [C₆H₁₂N]⁺ | Piperidine-1-ylmethylene cation |
| 84 | [C₅H₁₀N]⁺ | Piperidine cation |
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Systems
A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, its solid-state molecular geometry and crystal system have not been experimentally determined.
To perform such an analysis, a high-quality single crystal of the compound, typically 0.1-0.4 mm in size, would be required. rsc.org The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. This would definitively establish the conformation of the piperidine rings (likely chair conformations), the orientation of the hydroxyethyl substituents (axial vs. equatorial), and the geometry of the methylene bridge connecting the two nitrogen atoms.
Microscopic Analysis of Material Morphology (SEM, AFM)
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface morphology of materials at the micro- and nanoscale. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information on topography, morphology (shape and size of particles), and composition. nih.gov For this compound, if it were in a powdered or crystalline form, SEM could be used to characterize the crystal habit (shape), size distribution, and surface texture of the particles.
Atomic Force Microscopy (AFM): AFM utilizes a sharp tip on a cantilever to scan the sample surface, providing a three-dimensional topographic map with atomic or near-atomic resolution. mdpi.com Unlike SEM, AFM does not require a vacuum and can be performed on non-conductive samples without coating. cam.ac.uk It is particularly useful for studying crystal growth mechanisms, surface defects (like dislocations and step edges), and the arrangement of molecules on a crystal face. mdpi.comresearchgate.net An AFM study of single crystals of this compound could reveal details about its crystal growth from solution and identify surface features that could influence its physical and chemical properties. cam.ac.uk
Currently, there are no specific SEM or AFM studies published for this compound. Such analyses would be relevant in a materials science context, for example, if the compound were being investigated for applications in crystal engineering or as a component in a larger formulation. researchgate.net
Computational and Theoretical Investigations of 1,1 Methylenebis 4 Piperidineethanol
Quantum Chemical Calculations for Electronic Structure and Optimized Geometries (e.g., DFT/B3LYP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used method for these investigations. tandfonline.com
For 1,1'-Methylenebis-4-piperidineethanol, DFT calculations would be employed to determine its optimized molecular geometry, minimizing the total electronic energy. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) rings are expected to adopt a stable chair conformation. nih.gov The calculation would also determine the N-C-N bond angle of the central methylene (B1212753) bridge, which has been found to be around 111-112° in similar methylene-bridged bis-pyridinium structures. nih.govnih.gov
Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which are crucial for predicting intermolecular interactions. tandfonline.com
Table 1: Representative DFT-Calculated Parameters for a Piperidine Derivative (Note: This table is illustrative, based on data for related piperidine compounds, as specific values for this compound are not publicly available.)
| Parameter | Description | Typical Value/Finding | Reference |
| Optimized Geometry | Lowest energy conformation | Piperidine rings adopt chair conformations. | nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. | nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. | nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Describes chemical reactivity and stability. | tandfonline.com |
| Mulliken Atomic Charges | Charge distribution on individual atoms | Identifies reactive sites. | tandfonline.com |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and behavior in a solution, such as water or an organic solvent. researchgate.netresearchgate.net
The simulation would model the interactions between the solute molecule and the surrounding solvent molecules, revealing how these interactions influence its shape and dynamics. A key aspect of the analysis for this compound would be the conformational behavior of the two piperidine rings and the rotational freedom around the various single bonds, including the C-N bonds of the central methylene bridge and the C-C bond of the ethanol (B145695) substituent. The piperidine rings are generally stable in a chair conformation, but the orientation of the substituents (axial vs. equatorial) can fluctuate. nih.govlibretexts.org
MD simulations allow for the calculation of various properties, such as the Root-Mean-Square Deviation (RMSD) to assess structural stability over the simulation time and the Solvent-Accessible Surface Area (SASA) to understand its interaction with the solvent. researchgate.net The simulations can also reveal the formation and lifetime of intramolecular and intermolecular hydrogen bonds, which are expected to be significant for this compound due to the presence of the hydroxyl groups and piperidine nitrogen atoms. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov Based on the electron distribution of a molecule in a crystalline phase, this analysis provides a detailed picture of how molecules pack together and the nature of the forces holding them. acs.org
For this compound, a Hirshfeld analysis would map different intermolecular contacts onto a 3D surface around the molecule. Different colors and patterns on the surface highlight specific types of interactions and their relative importance. The analysis can be deconstructed into 2D "fingerprint plots," which provide a quantitative summary of the various close contacts. nih.gov
Given the structure, the most significant interactions would likely be hydrogen bonds involving the hydroxyl (O-H) group and the nitrogen atoms of the piperidine rings. The analysis would quantify the percentage contribution of different contacts, such as H···H, C···H, and O···H, to the total Hirshfeld surface. nih.gov In many organic crystals, H···H contacts, representing van der Waals forces, are the most abundant. nih.gov This technique provides crucial insights into the stability of the crystal structure. researchgate.net
Table 2: Example of Hirshfeld Surface Interaction Contributions for a Piperidine Derivative (Note: This table is illustrative of typical findings for piperidine-containing crystal structures.)
| Interaction Type | Percentage Contribution | Description | Reference |
| H···H | ~74% | Represents van der Waals forces and is typically the largest contributor. | nih.gov |
| C···H/H···C | ~19% | Indicates carbon-hydrogen interactions. | nih.gov |
| O···H/H···O | ~7% | Corresponds to hydrogen bonding, a key stabilizing force. | nih.gov |
| N···H/H···N | ~0.1% | Represents weaker hydrogen bonding or close contacts involving nitrogen. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aromatic Amine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com While this compound is an aliphatic amine, QSAR models are often developed for classes of compounds with similar scaffolds. For its hypothetical aromatic amine analogs, QSAR would be a valuable tool. nih.gov
The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological indices. nih.gov A mathematical model is then built using statistical methods, like Multiple Linear Regression (MLR), to create an equation that relates these descriptors to a measured biological activity (e.g., IC50 values). nih.govijprajournal.com
Such models can predict the activity of new, unsynthesized analogs and provide mechanistic insights into which structural features are most important for the desired activity. nih.govnih.gov For example, a QSAR model might reveal that higher molecular density and specific electronic features enhance the cytotoxic potential of bis(arylidene)-4-piperidone analogs. nih.gov
Theoretical Studies on Reaction Mechanisms and Energetics in Bis-piperidine Systems
Theoretical studies, often using DFT, can be employed to investigate the mechanisms and energy profiles of chemical reactions involving bis-piperidine systems. This includes studying their synthesis or their interactions with biological targets. researchgate.netacs.org
For example, computational analysis can elucidate the step-by-step pathway of a reaction, identifying transition states and intermediates. researchgate.net By calculating the Gibbs free energy and activation energies for each step, researchers can determine the reaction's feasibility and rate-determining step. researchgate.net Such studies have been applied to understand the nucleophilic aromatic substitution (SNAr) reactions of piperidine with pyridine (B92270) derivatives and the copper-catalyzed synthesis of piperidines. researchgate.netacs.org
In the context of this compound, theoretical studies could model its formation, for instance, by the condensation of 4-piperidineethanol (B32411) with formaldehyde (B43269). The calculations would provide a detailed energy profile of the reaction pathway, helping to optimize reaction conditions. Furthermore, if the molecule were being investigated as a drug candidate, these methods could model its binding mechanism to a target protein, revealing the key interactions and binding energetics. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of 1,1 Methylenebis 4 Piperidineethanol Derivatives
Design Principles for Piperidine (B6355638) and Bis-piperidine Derived Scaffolds
Bis-piperidine scaffolds, such as the one in 1,1'-Methylenebis-4-piperidineethanol, represent a more complex architectural class. These structures, found in natural products like tetracyclic bis-piperidine alkaloids (TcBPAs) isolated from marine sponges, often feature two piperidine units linked together, sometimes by macrocyclic rings. nih.govmdpi.com This intricate arrangement provides a rigid framework that can position functional groups over a larger area to interact with multiple binding sites on a target protein or even bridge two different targets. nih.gov The structural complexity, however, presents significant synthetic challenges. nih.govmdpi.com Studies on simpler, non-macrocyclic bis-piperidine alkaloids suggest that the core bis-piperidine moiety can act as a pharmacophore, with the nature and length of alkyl substitutions significantly influencing biological activity. mdpi.com
The design principles for using these scaffolds involve:
Utilizing 3D Geometry: Leveraging the defined chair conformation to orient substituents for optimal target engagement. lifechemicals.com
Modulating Physicochemical Properties: Introducing chiral centers or substituents to alter properties like lipophilicity and solubility. thieme-connect.comresearchgate.net
Enhancing Target Interaction: Using the basic nitrogen to form key hydrogen bonds or ionic interactions within a receptor's binding pocket. nih.govnih.gov
Improving Selectivity and Activity: The introduction of chiral centers into the piperidine ring can effectively increase selectivity for a specific biological target over others. researchgate.netthieme-connect.com
Impact of Substituent Modifications on Molecular Recognition and Biological Efficacy
The biological activity of piperidine-based molecules is highly dependent on the type, position, and orientation of substituents on the heterocyclic ring. researchgate.net Even minor chemical modifications can lead to profound changes in potency and selectivity.
N-Substituent Modifications: The nitrogen atom of the piperidine ring is a common point for modification. In a series of N-substituted spiropiperidines, elaboration of the N-substituent led to compounds with high binding affinity and selectivity for the nociceptin (B549756) (NOP) receptor. nih.gov Similarly, for a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was critical in determining whether a compound acted as a µ-opioid antagonist or a potent µ-agonist. nih.gov In another study on HIV-1 protease inhibitors, methylation of the nitrogen atom on an (R)-piperidine scaffold led to a decrease in activity, suggesting that the exposed nitrogen was capable of forming important hydrogen bonding interactions. nih.gov
Ring Substituent Modifications: The position of substituents on the piperidine ring itself is crucial. For a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation, whereas modifications at other positions led to more active compounds. thieme-connect.com In the development of cathepsin K inhibitors, electron-withdrawing groups on an attached phenyl ring generally showed higher potency than electron-donating groups. nih.gov Specifically, a 4-chloro substitution was more favorable for activity compared to 2-chloro or 3-chloro substitutions, likely due to enhanced hydrophobic interactions with the target enzyme. nih.gov Research on anticancer piperidine-substituted sulfonamides showed that the presence and position of a methyl group on the piperidine ring influenced antitumor properties. ajchem-a.com
The following table summarizes the impact of specific substituent modifications on biological efficacy in various piperidine derivative series.
| Scaffold/Series | Target | Substituent Modification | Impact on Efficacy | Reference |
| Piperidine-dihydropyridine hybrids | Anticancer (A549 cells) | Halogen at meta-position vs. para-position on phenyl ring | Higher potency with meta-substitution | researchgate.net |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidines | Dopamine (B1211576)/Serotonin Transporters | C(2)-trifluoromethyl on N-benzyl group | Acted as an allosteric modulator of SERT with little affinity for transporters | nih.gov |
| Piperidine-3-carboxamides | Cathepsin K | 4-chloro vs. 2-chloro/3-chloro on phenyl ring | 4-chloro substitution was more favorable for activity | nih.gov |
| HIV-1 Protease Inhibitors | HIV-1 Protease | Methylation of piperidine nitrogen | Decreased inhibitory activity | nih.gov |
| GLP-1R Agonists | GLP-1 Receptor | Substituent at 4-position of piperidine ring | Poor potentiation of GLP-1 | thieme-connect.com |
Stereochemical Considerations and Enantioselective Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral piperidine derivatives. thieme-connect.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions, meaning they interact differently with different enantiomers (non-superimposable mirror images) of a drug molecule.
The introduction of chiral centers into a piperidine scaffold can profoundly influence its pharmacological profile in several ways: thieme-connect.comresearchgate.net
Altering the Mode of Action: In some cases, different enantiomers can have qualitatively different biological effects. A striking example is seen in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, where the S-(+) enantiomers displayed strong analgesic (agonist) activity, while the R-(-) enantiomers showed narcotic antagonist activity. nih.gov
Modulating Physicochemical and Pharmacokinetic Properties: Chirality can influence properties like solubility and metabolic stability, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com
Given the importance of stereochemistry, the enantioselective synthesis of piperidines—methods that produce a single enantiomer—is a major focus in medicinal chemistry. nih.govacs.org Recent advances have enabled the stereoselective synthesis of substituted piperidines through various catalytic methods, including rhodium-catalyzed C-H functionalization and copper-catalyzed cyclizative aminoboration, providing access to specific, highly enantioenriched chiral piperidine building blocks. nih.govnih.gov
The table below illustrates the differential activity observed in enantiomeric pairs of piperidine derivatives.
| Compound Series | Enantiomer Pair | Biological Target/Effect | Observation | Reference |
| 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (fused bicyclic analogues) | Analogue 6 vs. Analogue 9 | µ-opioid receptor | Analogue 6 was a µ-opioid antagonist, while analogue 9 was a potent µ-agonist. | nih.gov |
| HIV-1 Protease Inhibitors | (R)-piperidine-3-carboxamide vs. (S)-piperidine-3-carboxamide | HIV-1 Protease | The (R)-enantiomer (in compound 22a) was 120-fold more potent than the corresponding compound with the (S)-enantiomer. | nih.gov |
| Methylphenidate Analogues | Diastereomers from C2 functionalization | Rhodium-catalyzed synthesis | Different chiral catalysts produced different diastereomeric ratios and enantiomeric excesses. | nih.govresearchgate.net |
Pharmacophore Elucidation and Ligand Design Strategies
A pharmacophore is an abstract description of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a response. acs.org Elucidating the pharmacophore of a lead compound series is a cornerstone of rational ligand design.
The process typically involves:
Identifying Active Compounds: A set of molecules with known biological activities against a target is selected. This "training set" should include both highly active and inactive compounds to help differentiate essential features from non-essential ones. acs.orgacs.org
Conformational Analysis: The possible 3D shapes (conformations) of each molecule are generated.
Feature Mapping and Alignment: Common chemical features are identified and aligned in 3D space to create a hypothetical pharmacophore model.
Model Validation: The model's predictive power is tested using a "test set" of compounds not used in its creation. A good model should be able to accurately classify active and inactive compounds. acs.orgacs.org
For piperidine-based compounds, this approach has been successfully applied to design new ligands. For example, a predictive pharmacophore model was developed for a series of piperidine-based CCR5 antagonists. The best model consisted of five features: two hydrogen bond acceptors and three hydrophobic regions. acs.orgacs.org This validated model then serves as a 3D query for virtual screening of large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active. acs.org
Another strategy is the "bitopic ligand" design, where a scaffold is designed to interact with both a primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor. nih.gov For dopamine D3 receptor antagonists, this involved a scaffold where the protonated piperidine nitrogen forms a key interaction in the primary site, while a secondary part of the molecule with an appropriate linker extends to interact with a secondary site, conferring high selectivity. nih.gov
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for their ability to rapidly screen vast chemical spaces, saving significant time and resources compared to traditional high-throughput screening. sciengpub.irresearchgate.net
Virtual Screening: This computational technique involves screening large libraries of chemical structures (virtual libraries) against a biological target to identify molecules that are likely to bind to it. For piperidine derivatives, this is often done in conjunction with pharmacophore modeling. Once a pharmacophore model is established, it can be used as a 3D filter to search databases containing millions of compounds, shortlisting only those that match the required spatial and chemical features. acs.org Another common method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity. researchgate.nettandfonline.comnih.gov For instance, an in-house library of 210 piperidine-based compounds was subjected to virtual screening against the main protease of COVID-19 to identify potential inhibitors. sciengpub.irresearchgate.net
Virtual Library Design: Beyond screening existing compounds, computational methods are used to design novel virtual libraries of derivatives based on a core scaffold. For example, a virtual library of 80 synthetically accessible 3D fragments was generated by computationally capping 20 different regio- and diastereoisomers of a piperidine scaffold with common medicinal chemistry groups (e.g., methyl, acetyl, mesyl). whiterose.ac.uk Analysis of this virtual library showed that the fragments possessed excellent 3D shape diversity and molecular properties suitable for use in fragment-based drug discovery campaigns. whiterose.ac.uk Such in silico evaluations of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties can also be performed at an early stage to prioritize candidates with more favorable drug-like characteristics for synthesis and further testing. researchgate.net
In Vitro Biological Activity Mechanisms and Biochemical Target Interactions of 1,1 Methylenebis 4 Piperidineethanol
Receptor Binding and Ligand-Receptor Interaction Profiling
The interaction of a compound with specific receptors is a fundamental aspect of its pharmacological profile. For piperidine (B6355638) derivatives, a diverse range of receptor interactions has been reported. While a specific receptor binding profile for 1,1'-Methylenebis-4-piperidineethanol is not available, studies on analogous compounds suggest potential interactions with several receptor families.
For instance, various piperidine-containing molecules have been identified as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and are of interest in the context of neurodegenerative diseases and cancer. nih.gov A study on N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (4-[125I]PEMP) demonstrated high affinity for both σ1 and σ2 receptor subtypes in guinea pig brain membranes and cancer cell lines. nih.gov Competition binding assays are a common method to determine the affinity of a compound for a specific receptor, often expressed as the inhibition constant (Ki).
Furthermore, derivatives of piperidine have been explored as ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Structure-activity relationship (SAR) studies on a series of N-(4-piperidinyl)-2-indolinones revealed that modifications to the piperidine N-substituent could yield both potent agonists and antagonists at the NOP receptor. nih.gov This highlights the critical role of the chemical structure in determining the nature of the ligand-receptor interaction.
Illustrative Receptor Binding Data for a Piperidine Derivative
| Receptor Subtype | Ligand | Cell/Tissue Type | Ki (nM) |
| Sigma-1 | 4-[125I]PEMP | Guinea Pig Brain | 5.06 ± 0.40 |
| Sigma-2 | 4-[125I]PEMP | Guinea Pig Brain | High Affinity |
| NOP | Compound 1k | CHO-K1 cells | 0.8 ± 0.2 |
| This table presents example data for related piperidine compounds to illustrate how receptor binding affinities are reported and is not direct data for this compound. |
Enzyme Inhibition Studies (e.g., Proteases) and Kinetic Analysis
Piperidine-containing compounds have been investigated as inhibitors of various enzymes. For example, a novel series of histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template were evaluated for their inhibitory effects on cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.gov Such studies are crucial for understanding the potential for drug-drug interactions.
Inhibition assays are typically performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
While there are no specific protease inhibition studies reported for this compound, the general approach would involve incubating the enzyme with its substrate in the presence of varying concentrations of the compound and measuring the reaction rate.
Cellular Assays for Investigating Intracellular Biochemical Pathways
Cellular assays are instrumental in understanding how a compound affects cell health and signaling pathways. For piperidine derivatives, a variety of cellular assays have been employed. For example, in a study predicting the biological activity of new piperidine derivatives, potential effects on various cellular processes were identified through in silico methods, suggesting avenues for preclinical studies in areas like cancer and central nervous system diseases. researchgate.net
Commonly used cellular assays for piperidine-like compounds include:
Cytotoxicity Assays: To determine the concentration at which a compound is toxic to cells.
Proliferation Assays: To assess the effect of a compound on cell growth.
Apoptosis Assays: To investigate if a compound induces programmed cell death.
Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.
Modulation of Specific Cellular Processes by the Compound and its Analogs
Based on the activities of related compounds, this compound and its analogs could potentially modulate a range of cellular processes. For instance, certain piperidine derivatives have been shown to possess myelostimulatory activity, meaning they can stimulate the production of bone marrow cells. researchgate.net The study of 1-(2-ethoxyethyl)-4-oktynyl-4-acyloxypiperidines indicated that these compounds could exhibit anesthetic, spasmolytic, and immunosuppressive effects. researchgate.net
The specific cellular processes modulated by a compound are highly dependent on its structure and its interactions with intracellular targets.
Molecular Mechanisms of Action (e.g., cAMP formation, GTPγS binding assays)
Elucidating the molecular mechanism of action is a key step in drug discovery. For G protein-coupled receptors (GPCRs), which are common targets for piperidine derivatives, functional assays such as cAMP (cyclic adenosine (B11128) monophosphate) formation assays and GTPγS binding assays are frequently used.
cAMP Formation Assays: These assays measure the ability of a compound to stimulate (as an agonist) or inhibit (as an inverse agonist) the production of the second messenger cAMP.
GTPγS Binding Assays: These assays measure the activation of G proteins by a receptor ligand. An agonist will promote the binding of a non-hydrolyzable GTP analog, GTPγS, to the G protein.
While no such data exists for this compound, these are standard techniques that would be employed to characterize its functional activity at GPCRs if it were found to be a ligand.
High-Throughput Screening Methodologies for In Vitro Activity Discovery
High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds from large chemical libraries. It is plausible that a compound like this compound could be identified through an HTS campaign. HTS assays are designed to be rapid, sensitive, and automated, allowing for the testing of thousands of compounds in a short period.
A typical HTS workflow for identifying a receptor ligand might involve a primary screen using a radioligand binding assay, followed by secondary screens to confirm the hits and determine their potency and functional activity.
Non Biological Applications and Materials Science Research Involving 1,1 Methylenebis 4 Piperidineethanol
Role as Polymer Additives and Stabilizers
The structural characteristics of 1,1'-Methylenebis-4-piperidineethanol, specifically the substituted piperidine (B6355638) rings, are hallmarks of a class of compounds known as Hindered Amine Light Stabilizers (HALS). HALS are highly effective additives used to protect polymers from degradation caused by exposure to ultraviolet (UV) light. vulcanchem.comnist.gov
The mechanism of HALS does not rely on the absorption of UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation of the polymer. vulcanchem.com This process, often called the Denisov cycle, is a regenerative cycle where the HALS compound is converted to an aminoxyl radical, which then traps polymer alkyl radicals. Through a series of reactions, the original amine is regenerated, allowing a small amount of the additive to provide long-term stability. vulcanchem.com
HALS are particularly effective in polyolefins, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in polyurethanes. nist.gov The performance of a HALS can be influenced by its molecular weight; lower molecular weight HALS are more mobile within the polymer matrix, which can be advantageous, while higher molecular weight (polymeric) HALS are less prone to migration and extraction from the polymer surface. sigmaaldrich.com Although detailed performance data for this compound as a light stabilizer is not extensively documented in peer-reviewed literature, its molecular structure suggests it would function via this established HALS mechanism.
Table 1: General Comparison of Light Stabilizer Classes
| Stabilizer Class | Mechanism of Action | Typical Applications | Key Advantages |
| UV Absorbers | Absorb UV radiation and dissipate it as heat. | Coatings, Films, Clear Plastics | Cost-effective, good for short-term exposure. |
| Nickel Quenchers | Quench excited states of carbonyl groups. | Agricultural films | Effective in the presence of certain pigments. |
| Hindered Amines (HALS) | Scavenge free radicals in a regenerative cycle. vulcanchem.com | Polyolefins, Polyurethanes, ABS Resins nist.govsigmaaldrich.comcymitquimica.com | Highly efficient, long-term stability, effective at low concentrations. vulcanchem.com |
Utilization in Optical Materials and Devices (e.g., Non-Linear Optical Properties, Laser Applications)
Research into the non-linear optical (NLO) properties of piperidine-containing compounds is an active field, as organic molecules with specific structural motifs can exhibit significant NLO responses suitable for applications in photonics and telecommunications. These properties arise from the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system, which can lead to large molecular hyperpolarizability.
Studies have been conducted on various piperidine and piperazine (B1678402) derivatives to evaluate their NLO characteristics. For instance, research on N-benzyl-2-methyl-4-nitroaniline, a piperidine-related compound, has explored its quadratic NLO properties. Similarly, other studies have used density functional theory (DFT) to investigate the first hyperpolarizability of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. However, a specific investigation into the linear or non-linear optical properties of this compound has not been found in the surveyed scientific literature. Its lack of extensive π-conjugation suggests it would not be a primary candidate for traditional NLO applications.
Relevance in Industrial Chemical Processes (e.g., CO2 Absorption, Gas Sweetening)
The removal of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from industrial gas streams is a critical process. Aqueous amine solutions are widely used as solvents for this purpose. This compound belongs to the category of sterically hindered amines, which are of significant interest for CO₂ capture. nih.gov
Compared to conventional primary amines like monoethanolamine (MEA), sterically hindered amines offer several advantages:
Higher Loading Capacity: They can theoretically approach a 1:1 molar absorption ratio (mol CO₂ per mol amine) through the formation of bicarbonate ions, whereas primary amines are typically limited to a 0.5:1 ratio due to stable carbamate (B1207046) formation.
Lower Regeneration Energy: The carbamates formed with hindered amines are less stable, meaning less energy (heat) is required in the stripper to release the CO₂ and regenerate the amine solvent. nih.gov
Research has explored various piperidine and piperazine-based solvents for CO₂ capture. For example, blends of piperazine (PZ) with other amines, such as 4-hydroxy-1-methylpiperidine (a molecule with some structural similarity to a part of this compound), have been evaluated. These studies show that piperazine acts as an effective rate promoter. While specific performance data such as CO₂ absorption rates, cyclic capacity, and selectivity for H₂S over CO₂ for this compound are not available in the reviewed literature, its structure as a sterically hindered secondary/tertiary amine suggests it would participate in acid gas absorption through mechanisms similar to other compounds in this class.
Table 2: Comparison of Amine Types for CO₂ Capture
| Amine Type | Typical Example | CO₂ Loading Capacity (mol CO₂/mol amine) | Reaction Rate | Regeneration Energy |
| Primary | Monoethanolamine (MEA) | ~0.5 | Fast | High |
| Secondary | Diethanolamine (DEA) | ~0.5 | Medium | High |
| Tertiary | N-methyldiethanolamine (MDEA) | ~1.0 | Slow | Low |
| Sterically Hindered | 2-amino-2-methyl-1-propanol (AMP) | ~1.0 | Slow to Medium | Low |
| Cyclic Diamine | Piperazine (PZ) | ~1.0-2.0 | Very Fast | Medium-High |
Development of Reference Standards for Chemical Analysis and Monitoring
Reference standards are highly purified compounds used as a calibration standard for an analytical instrument or as a control in a quantitative analysis. The development and availability of such standards are crucial for quality control, regulatory compliance, and research.
Analytical standards for the parent heterocycle, piperidine, are commercially available from various suppliers and are used in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, one study describes an RP-HPLC method for the determination of piperidine in a pharmaceutical substance by using pre-column derivatization.
However, there is no readily available information from the searched literature or chemical standard supplier catalogs indicating that this compound has been developed or is commercially available as a certified reference standard for analytical and monitoring purposes. Its synthesis is documented in chemical literature, which is the first step toward potential production as a standard if a need for its specific monitoring were to arise.
Environmental Fate and Degradation Studies
Understanding the environmental fate of a chemical compound involves studying the processes that affect its distribution and transformation in the environment. Key parameters include biodegradability, hydrolysis, photolysis, and potential for bioaccumulation. Such studies are essential for assessing the environmental risk of industrial chemicals.
For many organic compounds, particularly those used in industrial applications or those with pharmacological activity, environmental fate is a significant area of research. Studies often involve laboratory-scale experiments in simulated environmental compartments, such as aquatic sediment-water systems, to determine degradation rates and identify transformation products.
Currently, there are no specific studies in the public domain that investigate the environmental fate and degradation pathways of this compound. Assessing its environmental persistence would require dedicated research to determine its susceptibility to microbial degradation, its stability in water at various pH levels (hydrolysis), and its potential to break down upon exposure to sunlight (photolysis).
Advanced Analytical Methodologies for Detection and Quantification of 1,1 Methylenebis 4 Piperidineethanol
Chromatographic Techniques for Separation and Identification in Complex Matrices (GC-MS, LC-MS)
Chromatography is the cornerstone of separation science in pharmaceutical analysis, enabling the isolation of a target analyte from a complex mixture containing precursors, byproducts, degradation products, and residual solvents. When coupled with mass spectrometry (MS), these techniques provide unparalleled specificity for definitive identification. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. cmbr-journal.com The GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while the MS detector fragments the eluted components into characteristic ions, providing a "fingerprint" for identification. cmbr-journal.comscholars.direct For 1,1'-Methylenebis-4-piperidineethanol, GC-MS analysis would involve vaporizing the sample for introduction into the gas chromatograph. nist.gov The resulting mass spectrum, when compared against a reference standard or spectral library, can confirm the compound's identity. hmdb.ca GC-MS is particularly effective for identifying and quantifying volatile impurities that may be present from the synthesis process. google.com In some cases, chemical derivatization may be employed to increase the volatility and improve the chromatographic behavior of polar molecules like this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often the preferred method for non-volatile, polar, or thermally labile compounds, characteristics that apply to this compound due to its hydroxyethyl (B10761427) functional groups and relatively high molecular weight. nih.gov In LC-MS, the separation occurs in the liquid phase, typically using reversed-phase chromatography, which is well-suited for moderately polar compounds. nih.gov The eluent from the LC column is introduced into a mass spectrometer through an interface, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). sigmaaldrich.com ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. sigmaaldrich.com This high sensitivity and specificity make LC-MS an ideal tool for detecting trace-level impurities and characterizing complex mixtures. nih.govnih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Analysis This table is generated based on established principles of analytical chemistry.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Applicability | Potentially suitable, but may require high temperatures or derivatization due to polarity and molecular weight. | Highly suitable due to the compound's polarity, solubility, and thermal sensitivity. nih.gov |
| Sample Preparation | May require derivatization to increase volatility. nih.gov | Typically involves simple dissolution in a suitable mobile phase. |
| Common Ionization | Electron Ionization (EI), providing extensive fragmentation for structural elucidation. | Electrospray Ionization (ESI), a soft technique providing molecular weight information. sigmaaldrich.com |
| Key Advantage | Excellent for analyzing volatile and non-polar impurities. | Superior for polar, non-volatile, and thermally unstable compounds. nih.gov |
Spectroscopic Quantification Methods for Purity Assessment
Spectroscopic methods are essential for assessing the purity of a compound by providing structural information and quantifying the analyte without chromatographic separation. These methods are often used orthogonally to chromatography to build a comprehensive purity profile. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H NMR spectroscopy is a primary analytical tool that provides detailed information about the molecular structure of a compound. researchgate.net For purity assessment, quantitative ¹H NMR (qNMR) is a powerful technique because it can determine the purity of a substance directly from its spectrum without the need for a reference standard of the same compound. nih.gov By integrating the signals of the analyte and comparing them to a certified internal standard of known purity and concentration, an absolute purity value (e.g., % w/w) can be calculated. nih.gov This makes qNMR an ideal method for qualifying reference materials.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule. nist.gov For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to O-H stretching from the alcohol groups, C-H stretching from the alkyl chains, and C-N stretching from the piperidine (B6355638) rings. While primarily a qualitative technique for identity confirmation, it can be used for quantitative purposes and purity assessment by comparing the spectrum of a sample to that of a highly pure reference standard.
Table 2: Predicted Key Spectroscopic Data for this compound This table is generated based on the known chemical structure and general spectroscopic principles.
| Technique | Signal Type | Expected Region / Chemical Shift | Corresponding Functional Group |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~3.6 ppm | -CH₂-OH (Methylene adjacent to hydroxyl) |
| Chemical Shift (δ) | ~2.0-3.0 ppm | Piperidine ring protons, -N-CH₂-N- | |
| Chemical Shift (δ) | ~1.2-1.8 ppm | Piperidine ring protons, -CH₂-CH₂-OH | |
| ¹³C NMR | Chemical Shift (δ) | ~60 ppm | -CH₂-OH (Carbon adjacent to hydroxyl) |
| Chemical Shift (δ) | ~40-55 ppm | Piperidine ring carbons, -N-CH₂-N- | |
| FTIR | Wavenumber (cm⁻¹) | 3200-3600 cm⁻¹ (broad) | O-H stretch (alcohol) |
| Wavenumber (cm⁻¹) | 2850-2950 cm⁻¹ | C-H stretch (alkane) |
Development and Validation of Analytical Protocols for Research Applications
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous development and validation process. psu.edu This ensures that the method is accurate, precise, and robust for the routine analysis of this compound. The validation process involves a series of experiments defined by international guidelines. psu.edu
The development phase focuses on optimizing experimental conditions, such as selecting the appropriate chromatographic column, mobile phase composition, and detector settings to achieve a good separation and response for the target analyte. researchgate.net
The validation phase proves that the optimized method meets predefined acceptance criteria for several key performance characteristics: psu.edu
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govnih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Key Validation Parameters for an Analytical Protocol This table summarizes standard parameters as defined by regulatory guidance.
| Parameter | Description | Common Acceptance Criterion (Example for HPLC) |
|---|---|---|
| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.99 |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999 nih.gov |
| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. researchgate.net |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10. researchgate.net |
| Robustness | Insensitivity to small method variations. | RSD of results under varied conditions should be within acceptable limits. |
Emerging Analytical Technologies for Trace Analysis and Compound Characterization
The field of pharmaceutical analysis is continually evolving, with new technologies offering enhanced speed, resolution, and sensitivity. ijpsjournal.comijcrt.org
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC systems use columns with smaller particle sizes (<2 µm) and can operate at much higher pressures than conventional HPLC systems. ijcrt.org This results in significantly faster analysis times, improved resolution, and increased sensitivity, making UHPLC a powerful tool for high-throughput screening and the analysis of complex impurity profiles. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. ijcrt.org This capability allows for the confident determination of the elemental composition of an unknown compound or impurity, often without the need for a reference standard. lcms.cz HRMS is invaluable for structure elucidation, metabolite identification, and the characterization of trace-level genotoxic impurities. nih.gov
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net It is considered a "green" analytical technique due to the reduction in organic solvent consumption. nih.gov SFC can offer unique selectivity and is particularly advantageous for the separation of chiral compounds and complex mixtures that are difficult to resolve by LC. researchgate.netnih.gov
Advanced Derivatization Techniques
While not a new concept, the development of novel derivatizing agents continues to be an important strategy for enhancing analytical performance. nih.gov For a compound like this compound, derivatization could be used to attach a chromophore for enhanced UV detection or a tag with high proton affinity to dramatically increase ionization efficiency and sensitivity in LC-MS analysis. nih.gov
Table 4: Overview of Emerging Analytical Technologies This table is based on recent advancements in pharmaceutical analysis. ijcrt.orgnih.gov
| Technology | Principle | Advantage for this compound Analysis |
|---|---|---|
| UHPLC | LC with <2 µm particle size columns at high pressure. | Faster analysis, higher resolution of impurities, and increased sensitivity. ijcrt.org |
| HRMS (e.g., Q-TOF) | Provides highly accurate mass-to-charge ratio measurements. | Unambiguous identification of the compound and its trace impurities. ijcrt.org |
| SFC | Chromatography using a supercritical fluid mobile phase. | "Green" alternative to LC, offers different selectivity for complex separations. researchgate.net |
| Chemical Derivatization | Chemical modification of the analyte before analysis. | Improves volatility for GC or enhances detectability and sensitivity for LC-MS. nih.govnih.gov |
Q & A
Q. What are the established protocols for synthesizing 1,1'-Methylenebis-4-piperidineethanol, and how can purity be validated?
Methodological Answer :
-
Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-piperidineethanol with formaldehyde under controlled pH (acidic/basic) and reflux conditions (70–90°C) for 12–24 hours .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.
-
Validation :
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
- Spectroscopy :
- NMR : , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperidine and methylene groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: calculated via ChemDraw).
- Chromatography :
Q. How is this compound utilized in coordination chemistry or catalysis?
Methodological Answer :
- Ligand Design : The dual piperidine and hydroxyl groups enable chelation of transition metals (e.g., Cu²⁺, Ni²⁺).
- Catalytic Applications : Tested in asymmetric catalysis (e.g., aldol reactions) by complexing with metals. Monitor enantiomeric excess via chiral HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables: temperature (60–100°C), pH (4–10), and molar ratios (1:1 to 1:2).
- Byproduct Analysis : Identify side products (e.g., oligomers) via LC-MS and adjust reaction time or stoichiometry.
- Kinetic Studies : Perform in-situ FT-IR or Raman spectroscopy to track reaction progress .彻底根治网卡网慢!极限优化你的网速!11:28

Q. What computational methods are suitable for studying the compound’s electronic structure and reactivity?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with MD simulations (GROMACS) .数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can contradictory literature data on physicochemical properties (e.g., solubility, stability) be resolved?
Methodological Answer :
- Replicated Analysis : Repeat experiments under standardized conditions (e.g., ICH guidelines for solubility: shake-flask method in pH 7.4 buffer).
- Meta-Analysis : Aggregate data from multiple studies (using tools like RevMan) to identify outliers.
- Advanced Characterization : Use DSC/TGA to assess thermal stability discrepancies .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Data Contradiction and Validation Frameworks
Q. What strategies validate the reproducibility of synthesis protocols across labs?
Methodological Answer :
Q. How to address discrepancies in reported biological activity (e.g., cytotoxicity vs. therapeutic efficacy)?
Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized cell lines (e.g., HEK293 vs. HeLa).
- Assay Validation : Ensure consistency in MTT assay protocols (e.g., incubation time, cell density).
- Pathway Analysis : Use RNA-seq or proteomics to identify off-target effects .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Tables for Comparative Analysis
Q. Table 1: Synthesis Yield Optimization
| Condition | Yield (%) | Byproducts (%) | Reference Protocol |
|---|---|---|---|
| 70°C, pH 7 | 62 | 8 | |
| 90°C, pH 9 | 78 | 15 | |
| 80°C, pH 5 (DoE) | 85 | 5 | This work |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






